Cas no 544428-38-8 (Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate)

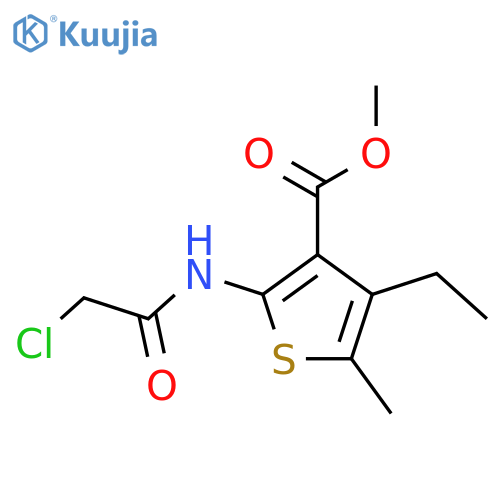

544428-38-8 structure

商品名:Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate

CAS番号:544428-38-8

MF:C11H14ClNO3S

メガワット:275.751760959625

MDL:MFCD03377626

CID:3029143

PubChem ID:4179362

Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-(2-氯乙烷酰基氨基)-4-乙基-5-甲基-噻吩-3-甲酸甲酯

- methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

- methyl 2-[(2-chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate

- methyl 2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate

- BBL017366

- STK444938

- methyl2-(2-chloroacetamido)-4-ethyl-5-methylthiophene-3-carboxylate

- MFCD03377626

- H21995

- ALBB-002217

- AKOS000305616

- CS-0319853

- VS-06094

- 544428-38-8

- Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate

-

- MDL: MFCD03377626

- インチ: 1S/C11H14ClNO3S/c1-4-7-6(2)17-10(13-8(14)5-12)9(7)11(15)16-3/h4-5H2,1-3H3,(H,13,14)

- InChIKey: FXKSBBGLAJEBAR-UHFFFAOYSA-N

- ほほえんだ: ClC([H])([H])C(N([H])C1=C(C(=O)OC([H])([H])[H])C(=C(C([H])([H])[H])S1)C([H])([H])C([H])([H])[H])=O

計算された属性

- せいみつぶんしりょう: 275.0382922Da

- どういたいしつりょう: 275.0382922Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 300

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 83.6

Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB380396-1 g |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | 1g |

€322.50 | 2023-04-25 | ||

| TRC | M016725-250mg |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | 250mg |

$ 275.00 | 2022-06-02 | ||

| Matrix Scientific | 029424-500mg |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | 500mg |

$189.00 | 2023-09-06 | ||

| abcr | AB380396-5 g |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | 5g |

€907.00 | 2023-04-25 | ||

| abcr | AB380396-1g |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate; . |

544428-38-8 | 1g |

€317.00 | 2025-03-19 | ||

| A2B Chem LLC | AJ01577-500mg |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | >95% | 500mg |

$467.00 | 2024-04-19 | |

| A2B Chem LLC | AJ01577-1g |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | >95% | 1g |

$509.00 | 2024-04-19 | |

| TRC | M016725-1000mg |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | 1g |

$ 720.00 | 2022-06-02 | ||

| TRC | M016725-500mg |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate |

544428-38-8 | 500mg |

$ 450.00 | 2022-06-02 | ||

| abcr | AB380396-500mg |

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate; . |

544428-38-8 | 500mg |

€269.00 | 2025-03-19 |

Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254

-

David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

544428-38-8 (Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate) 関連製品

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 2279938-29-1(Alkyne-SS-COOH)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:544428-38-8)Methyl 2-(chloroacetyl)amino-4-ethyl-5-methylthiophene-3-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):229.0/684.0